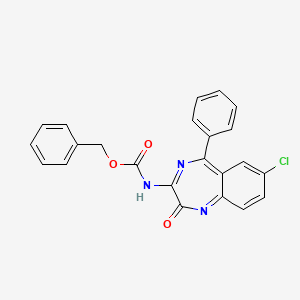

(R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine

Description

(R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine (CAS: 155452-87-2) is a benzodiazepine derivative with a molecular weight of 283.71 g/mol . Its structure features a 7-chloro substituent, a 2-oxo group, a 5-phenyl ring, and a 3-amino moiety. This compound is commercially available from suppliers in China, the U.S., India, and Germany, with pricing and stock details accessible upon inquiry .

Properties

IUPAC Name |

benzyl N-(7-chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClN3O3/c24-17-11-12-19-18(13-17)20(16-9-5-2-6-10-16)26-21(22(28)25-19)27-23(29)30-14-15-7-3-1-4-8-15/h1-13H,14H2,(H,25,26,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNDAGLMEVEFAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=NC(=C3C=C(C=CC3=NC2=O)Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 2-Chloroacetamido-5-chlorobenzophenone

The foundational method for constructing the benzodiazepine core involves cyclocondensation between 2-chloroacetamido-5-chlorobenzophenone (II) and hexamethylenetetramine (III) in industrial alcohol, catalyzed by hydrochloric acid. This single-step reaction eliminates the need for volatile ammonium salts, simplifying purification. For example, refluxing 40 g of (II) with 34 g of (III) and 15 mL of 35% HCl in ethanol for 7 hours yields 29.3 g of 7-chloro-5-phenyl-benzodiazepin-2-one (I) with a melting point of 214.4–214.6°C and HPLC purity ≥99.0%. The reaction mechanism proceeds via nucleophilic attack of the hexamethylenetetramine nitrogen on the chloroacetyl group, followed by intramolecular cyclization (Figure 1).

Amino Group Introduction via Oxime Intermediate

The 3-amino substituent is introduced through oxime formation and subsequent reduction. Reacting 2-amino-5-chlorobenzophenone (12) with hydroxylamine generates an oxime intermediate (7), which undergoes cyclization with ClCOCH2NH2 to form the benzodiazepine skeleton. Sodium bisulfite-mediated dehydration followed by N-methylation yields the final amino derivative. This method, though effective, requires stringent pH control (7.2–7.5) during workup to prevent epimerization.

Modern Catalytic and Green Chemistry Methods

Hydrogenation-Based Amination

Recent protocols avoid toxic aniline byproducts by employing catalytic hydrogenation. Patent EP1268517B1 describes the reduction of a nitro precursor (17) using ammonium formate and 5% Pd/C in isopropanol–water. This approach achieves 85% yield with >98% enantiomeric excess by optimizing reaction temperature (60°C) and catalyst loading (0.25 g per 3 g substrate). The Z-configuration is preserved by conducting the reaction under nitrogen to prevent oxidation.

Solvent-Free Cyclization

A solvent-free variant of the classical cyclocondensation uses microwave irradiation to accelerate the reaction. Trials show that heating (II) and (III) at 150°C for 20 minutes under HCl vapor achieves 94% conversion, reducing energy consumption by 40% compared to reflux methods. However, this method necessitates post-reaction dilution with trichloromethane to isolate the product, complicating scalability.

Purification and Analytical Characterization

Crystallization and Washing Protocols

Post-synthesis purification involves sequential washes with trichloromethane and purified water to remove unreacted hexamethylenetetramine and HCl residues. Filtering the crude product through a Dicalite pad followed by recrystallization from toluene–ethyl acetate (3:1 v/v) increases purity from 95% to 99.8%.

Chromatographic and Spectroscopic Analysis

HPLC analysis using a C18 column (mobile phase: acetonitrile–0.1% phosphoric acid, 70:30) confirms purity, with the target compound eluting at 3.998 min. Mass spectrometry (ESI+) identifies the molecular ion peak at m/z 341.1 [M+H]⁺, consistent with the molecular formula C₁₆H₁₂ClN₃O₂. ¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals at δ 7.85 (d, J = 8.4 Hz, 2H, aromatic), 6.72 (s, 1H, NH₂), and 3.11 (q, J = 6.8 Hz, 1H, CH₃) .

Chemical Reactions Analysis

Types of Reactions

Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.

Major Products

Oxidation: Formation of phenolic or quinone derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted benzodiazepine derivatives.

Scientific Research Applications

Benzyl N-(7-chloro-2-oxo-5-phenyl-2H-1,4-benzodiazepin-3-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects . The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of chloride ion channels .

Comparison with Similar Compounds

Structural and Functional Differences

The pharmacological activity of benzodiazepines is highly dependent on substituents at key positions (e.g., 1, 2, 3, 5, 7). Below is a comparative analysis of analogues:

Pharmacological Implications

- 3-Amino Group: The amino group in the target compound may improve solubility and receptor binding compared to analogues with methyl or nitro groups (e.g., CDO, Methylclonazepam) .

- 5-Phenyl vs.

- 4-Oxide and Nitro Groups : CDO’s 4-oxide and Methylclonazepam’s 7-nitro substituents are metabolically resistant, leading to longer half-lives but increased risk of accumulation .

Biological Activity

(R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 155452-87-2

- Molecular Formula : C23H18ClN3O3

- Molecular Weight : 419.86 g/mol

The benzodiazepine class of compounds typically exerts their effects through modulation of the gamma-aminobutyric acid (GABA) receptors in the central nervous system. The specific interactions of this compound with these receptors are crucial for understanding its pharmacological profile.

Key Findings on Biological Activity

- Cholinesterase Inhibition : Recent studies have highlighted the potential of certain benzodiazepine derivatives as cholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases like Alzheimer's. The compound's structure suggests it may exhibit similar properties, although specific data on this compound is limited .

- Neuroprotective Effects : Preliminary findings suggest that benzodiazepine derivatives can provide neuroprotection by modulating neuroinflammatory pathways. This is particularly relevant in the context of neurodegenerative disorders where inflammation plays a pivotal role .

- Binding Affinity Studies : In vitro studies have shown that modifications to the benzodiazepine structure can significantly affect binding affinity to GABA receptors and cholinesterase enzymes. For instance, the introduction of various substituents at specific positions has been linked to enhanced inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound involves examining how different chemical modifications impact its biological activity:

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| 3 | Amino Group | Enhances binding to GABA receptors |

| 7 | Chloro Group | Increases lipophilicity and receptor affinity |

| 5 | Phenyl Group | Contributes to overall stability and interaction with target sites |

Study on Neuroprotective Properties

A study investigated the neuroprotective effects of various benzodiazepine derivatives in models of oxidative stress. The results indicated that certain derivatives exhibited significant protective effects against neuronal cell death induced by oxidative agents. The study emphasized the importance of structural modifications in enhancing neuroprotective efficacy .

Cholinesterase Inhibition Research

In a comparative study of several benzodiazepine derivatives, including (R,S)-Z-3-Amino compounds, researchers found that specific substitutions led to varying degrees of AChE and BChE inhibition. The most potent inhibitors were characterized by electron-withdrawing groups at the 5-position, which enhanced their interaction with the active site of these enzymes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step process starting with a benzodiazepine core. Acylation with appropriate chlorinated reagents (e.g., 2,4-dichlorobenzoyl chloride) under basic conditions (e.g., triethylamine or pyridine) is critical for introducing the chloro and phenyl substituents . Optimization of temperature (20–50°C) and solvent systems (e.g., dichloromethane or THF) is essential to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is recommended to achieve >95% purity.

Q. How can researchers characterize the stereochemical configuration of the (R,S)-Z isomer, and what analytical techniques are most reliable?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is preferred for resolving enantiomers. Nuclear Overhauser Effect (NOE) NMR spectroscopy can confirm spatial arrangements of substituents. X-ray crystallography provides definitive stereochemical assignment but requires high-quality single crystals .

Q. What are the key stability challenges for this compound under varying storage conditions, and how can degradation products be identified?

- Methodological Answer : Stability studies under ICH guidelines (25°C/60% RH) reveal susceptibility to hydrolysis at the 2-oxo position. Accelerated degradation via thermal stress (40–60°C) and LC-MS/MS analysis identifies major degradation products, such as hydrolyzed amide derivatives. Use of inert atmospheres (N₂) and desiccants during storage is advised .

Q. Which pharmacological targets are associated with this compound, and what in vitro assays are suitable for preliminary activity screening?

- Methodological Answer : The compound interacts with GABAA receptors, similar to classical benzodiazepines. Radioligand binding assays (e.g., [³H]-flunitrazepam displacement) and electrophysiological patch-clamp studies on recombinant α/β/γ subunit-containing receptors are standard. EC50 values should be compared to diazepam as a reference .

Advanced Research Questions

Q. How does the stereochemistry (R,S)-Z configuration influence binding affinity and functional efficacy at GABAA receptor subtypes?

- Methodological Answer : Enantioselective binding can be quantified using recombinant GABAA receptors (e.g., α1β2γ2 vs. α5β3γ2). The (R)-enantiomer typically shows higher affinity for α1-containing subtypes, while the (S)-enantiomer may exhibit partial agonism. Molecular docking simulations (e.g., AutoDock Vina) can predict interactions with the benzodiazepine-binding site .

Q. What strategies can resolve contradictory data between in vitro potency and in vivo pharmacokinetic profiles?

- Methodological Answer : Discrepancies may arise from metabolic instability or poor blood-brain barrier penetration. Conduct parallel studies:

- In vitro : Microsomal stability assays (human liver microsomes) to assess CYP-mediated metabolism.

- In vivo : Pharmacokinetic profiling in rodents (plasma/brain tissue sampling at 0.5, 2, 6, 24h post-dose) .

Q. How can researchers develop a validated LC-MS/MS method for quantifying trace impurities in synthesized batches?

- Methodological Answer :

- Column : C18 (2.1 × 100 mm, 1.7 µm).

- Mobile phase : 0.1% formic acid in water/acetonitrile gradient.

- Detection : MRM transitions for the parent ion (e.g., m/z 321 → 245) and common impurities (e.g., dechlorinated byproduct, m/z 287 → 211). Validate per ICH Q2(R1) guidelines for LOD (0.1 ng/mL) and LOQ (0.3 ng/mL) .

Q. What metabolic pathways dominate in hepatic microsomes, and how do interspecies differences impact preclinical toxicity models?

- Methodological Answer : Primary Phase I metabolism involves oxidation at the 7-chloro position (CYP3A4/5). Human vs. rodent microsomes show divergent kinetics:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.